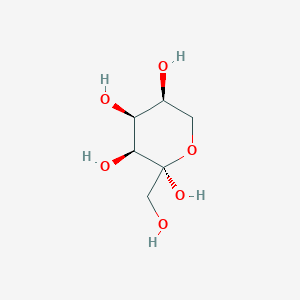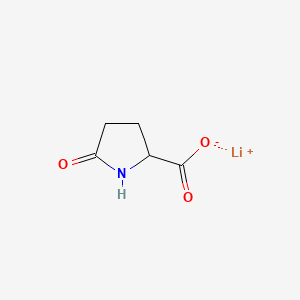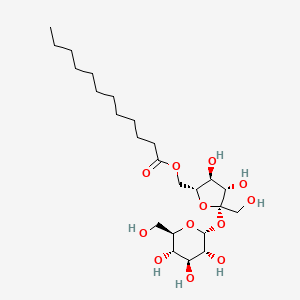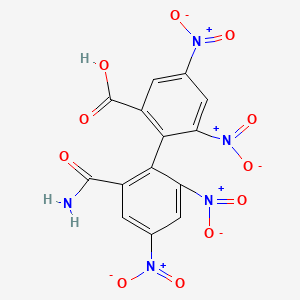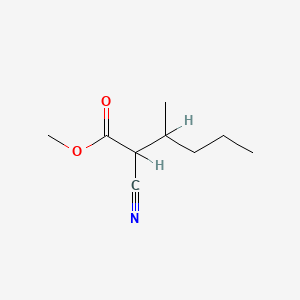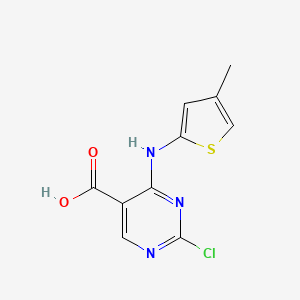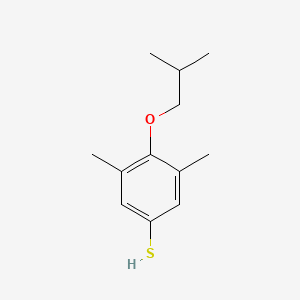
4-iso-Butoxy-3,5-dimethylthiophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-iso-Butoxy-3,5-dimethylthiophenol is an organic compound with the molecular formula C12H18OS It is characterized by the presence of a thiophenol group substituted with iso-butoxy and dimethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-iso-Butoxy-3,5-dimethylthiophenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dimethylphenol and iso-butyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the phenol group.
Substitution Reaction: The deprotonated phenol undergoes nucleophilic substitution with iso-butyl bromide to form the iso-butoxy derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-iso-Butoxy-3,5-dimethylthiophenol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide.
Substitution: The iso-butoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions may require catalysts like palladium or nickel, and conditions such as elevated temperatures and pressures.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-iso-Butoxy-3,5-dimethylthiophenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be used in studies involving thiol-containing enzymes or proteins.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-iso-Butoxy-3,5-dimethylthiophenol involves its interaction with molecular targets such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The iso-butoxy and dimethyl groups may influence the compound’s solubility and membrane permeability, affecting its bioavailability and distribution.
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butoxy-3,5-dimethylthiophenol: Similar structure but with a tert-butoxy group instead of iso-butoxy.
4-iso-Butoxy-2,6-dimethylthiophenol: Similar structure but with different positions of the dimethyl groups.
4-iso-Butoxy-3,5-diethylthiophenol: Similar structure but with ethyl groups instead of methyl groups.
Uniqueness
4-iso-Butoxy-3,5-dimethylthiophenol is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. The iso-butoxy group provides steric hindrance, which can affect the compound’s chemical behavior compared to its analogs.
Propiedades
Fórmula molecular |
C12H18OS |
|---|---|
Peso molecular |
210.34 g/mol |
Nombre IUPAC |
3,5-dimethyl-4-(2-methylpropoxy)benzenethiol |
InChI |
InChI=1S/C12H18OS/c1-8(2)7-13-12-9(3)5-11(14)6-10(12)4/h5-6,8,14H,7H2,1-4H3 |
Clave InChI |
AZPAVNWNUIANJW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1OCC(C)C)C)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


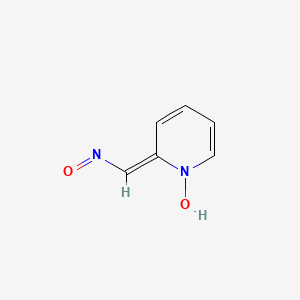
![Benzoic acid, 2-(3-bromophenoxy)-4-[(1R)-1-[(3S)-3-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-1-piperidinyl]-3,3-dimethylbutyl]-](/img/structure/B12644031.png)

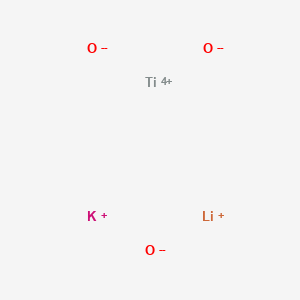


![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(4-Methyl-2-thiazolyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B12644066.png)
![Tert-butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)benzylcarbamate](/img/structure/B12644072.png)
